2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
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Overview
Description
2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a pyrimidine ring, and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide involves multiple steps, including the formation of the imidazoquinazoline core and the subsequent functionalization of the pyrimidine ring. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazoquinazoline core can be reduced using palladium and platinum oxide catalysts.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .
Comparison with Similar Compounds
Similar compounds to 2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide include other imidazoquinazoline derivatives and pyrimidine-based compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example, 2-Amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide has a morpholinopropoxy group instead of a hydroxypropoxy group, which can affect its chemical and biological properties .
By comparing these compounds, researchers can identify unique features and optimize their properties for specific applications.
Properties
Molecular Formula |
C19H21N7O4 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-amino-N-[8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H21N7O4/c1-29-15-13(30-8-2-7-27)4-3-12-14(15)24-19(26-6-5-21-16(12)26)25-17(28)11-9-22-18(20)23-10-11/h3-4,9-10,21,27H,2,5-8H2,1H3,(H2,20,22,23) |
InChI Key |
ITWQOLUJLURZAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCO |
Origin of Product |
United States |
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